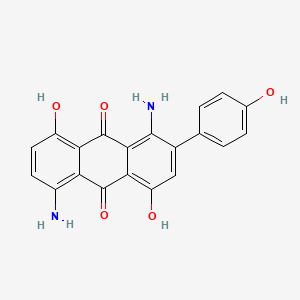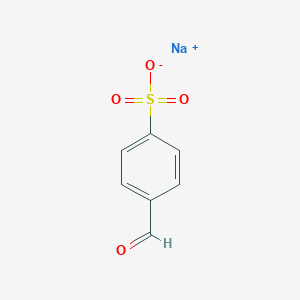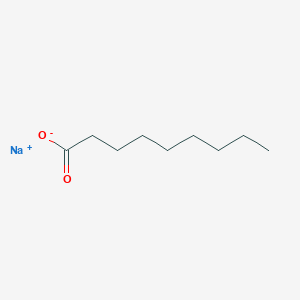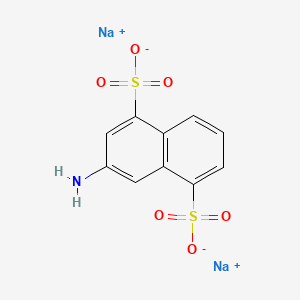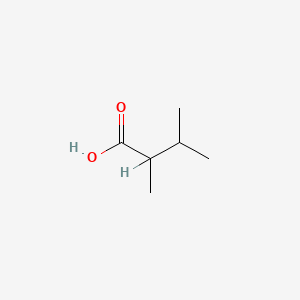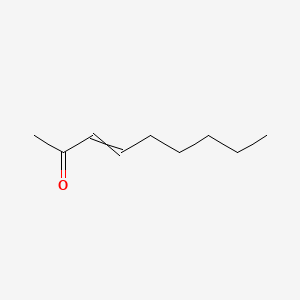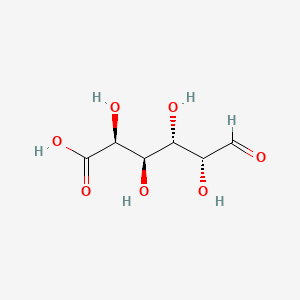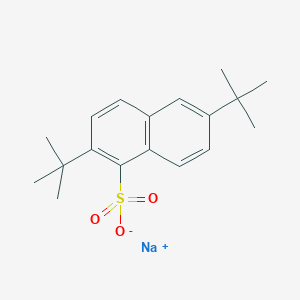
sodium;2,6-ditert-butylnaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “sodium;2,6-ditert-butylnaphthalene-1-sulfonate” is known as Vandetanib. Vandetanib is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor 2, epidermal growth factor receptor, and rearranged during transfection proto-oncogene. It is primarily used in the treatment of medullary thyroid cancer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vandetanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the methoxy and ethoxy substituents. The final step involves the coupling of the quinazoline intermediate with the appropriate aniline derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of Vandetanib typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for pharmaceutical use.
化学反応の分析
Types of Reactions: Vandetanib undergoes various chemical reactions, including:
Oxidation: Vandetanib can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Vandetanib to its corresponding amine.
Substitution: Vandetanib can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Vandetanib N-oxide.
Reduction: Reduced amine derivative of Vandetanib.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Vandetanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit tumor growth.
Medicine: Primarily used in the treatment of medullary thyroid cancer. It is also being studied for its potential use in other types of cancer.
Industry: Employed in the development of new tyrosine kinase inhibitors and other pharmaceutical agents.
作用機序
Vandetanib exerts its effects by inhibiting the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor 2, epidermal growth factor receptor, and rearranged during transfection proto-oncogene. By blocking these receptors, Vandetanib disrupts cell signaling pathways that are essential for tumor growth and angiogenesis. This leads to the inhibition of tumor cell proliferation and the reduction of blood supply to the tumor.
類似化合物との比較
Gefitinib: Another tyrosine kinase inhibitor that targets epidermal growth factor receptor.
Erlotinib: Similar to Gefitinib, it targets epidermal growth factor receptor and is used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of Vandetanib: Vandetanib is unique in its ability to target multiple receptors simultaneously, making it effective against a broader range of tumors. Its dual inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor sets it apart from other tyrosine kinase inhibitors that typically target a single receptor.
特性
IUPAC Name |
sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEXKDCAGSHWSD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
